molecular formula C24H26O14 B2959140 Sibiricaxanthone A CAS No. 241125-76-8

Sibiricaxanthone A

Cat. No. B2959140
CAS RN: 241125-76-8
M. Wt: 538.458
InChI Key: RQGJKXKUUWCQNK-TVXAPUCGSA-N
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Description

Molecular Structure Analysis

The molecular formula of Sibiricaxanthone A is C24H26O14 . The molecular weight is 538.45 g/mol . The exact molecular structure is not provided in the available resources.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 538.45 g/mol . It is a powder and its density is 1.86±0.1 g/cm3 . It is insoluble in water .

Scientific Research Applications

Metabolism and Bioavailability

  • Metabolism in Intestinal Bacteria and Liver Microsomes : Sibiricaxanthone F (SF), a derivative of Sibiricaxanthone A, undergoes extensive first-pass elimination in intestinal bacteria and hepatic subcellular proteins. This could explain the low bioavailability of SF following oral administration. The study identified potential metabolites in rats and humans, which are mono-glucuronidated derivatives of its aglycone form, after oral administration of SF (Song et al., 2012).

Pharmacokinetics

  • Pharmacokinetic Characterization in Rats : A study on the pharmacokinetics of Sibiricaxanthone F in rats revealed its low absolute bioavailability (0.22 ± 0.15%). This was determined using a sensitive LC-MS/MS method for quantifying SF in rat plasma following oral and intravenous dosing (Yang et al., 2011).

Chemical Composition and Isolation

  • Isolation of Xanthenone Glycosides : New xanthenone O-glycosides, including derivatives of Sibiricaxanthone, were isolated from the roots of Polygala sibirica L. This includes sibiricaxanthone C, D, E, F, and G (Zhou et al., 2008).

Traditional Medicine and Bioactive Compounds

  • Bioactive Compounds in Traditional Medicine : In a study on Radix Polygalae, which includes Sibiricaxanthone derivatives, nine bioactive compounds spanning oligosaccharide esters, saponins, and xanthones were quantified. The study highlights the importance of these compounds in traditional medicinal uses such as treating insomnia, amnesia, and other cognitive dysfunctions (Yang et al., 2018).

Pharmacological Research

  • Comparative Pharmacokinetics in Disease Models : A study involved ultra-fast liquid chromatography with tandem mass spectrometry to quantitate bioactive components, including Sibiricaxanthone B, in rat plasma. The study compared the pharmacokinetic profiles of these components between normal and Alzheimer's disease rats, indicating potential implications in the treatment of neurological conditions (Wang et al., 2017).

Safety and Hazards

Sibiricaxanthone A is toxic and contains a pharmaceutically active ingredient . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Mechanism of Action

Target of Action

Sibiricaxanthone A, a xanthone C-glycoside isolated from the roots of Polygala sibirica , has been found to bind to key proteins such as EGFR, SRC, MAPK1, and ALB . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and survival.

Mode of Action

It’s known that xanthones, the class of compounds to which this compound belongs, exhibit a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . These activities are likely due to their interaction with their targets and the resulting changes in cellular processes.

Biochemical Pathways

This compound is thought to affect several biochemical pathways. For instance, it has been suggested that xanthones can modulate key signaling pathways such as the PI3K/Akt and MAPK pathways . These pathways are involved in a variety of cellular processes, including cell growth, survival, and inflammation.

Pharmacokinetics

A derivative of this compound, sibiricaxanthone f, has been found to undergo extensive first-pass elimination in intestinal bacteria and hepatic subcellular proteins, which could explain its low bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely diverse, given its multiple targets and the range of bioactivities exhibited by xanthones. For instance, it has been found to have strong anti-inflammatory and antioxidant effects, as well as inhibitory activity against cancer cells .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the plant from which it is derived, Polygala sibirica, grows in specific environmental conditions, and these conditions could potentially influence the compound’s properties . .

properties

IUPAC Name

2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O14/c25-6-24(34)7-36-23(22(24)33)35-5-13-17(29)19(31)20(32)21(38-13)14-10(27)4-12-15(18(14)30)16(28)9-3-8(26)1-2-11(9)37-12/h1-4,13,17,19-23,25-27,29-34H,5-7H2/t13-,17-,19+,20-,21+,22+,23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGJKXKUUWCQNK-ZBQXNOHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)O)O)O)O)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)O)O)O)O)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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